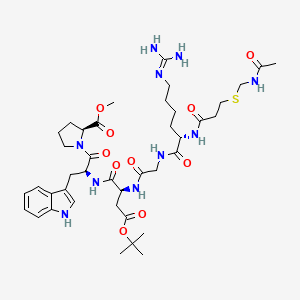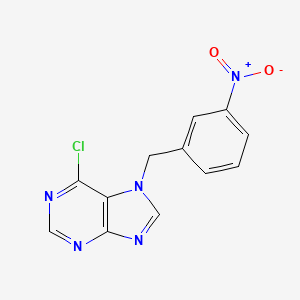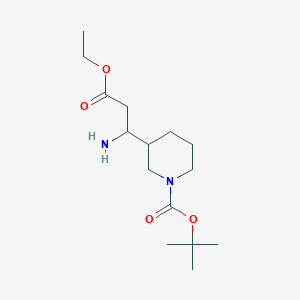![molecular formula C16H10ClN3O B11837141 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one CAS No. 204511-46-6](/img/structure/B11837141.png)
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a chlorine atom at the 8th position and a phenyl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and purification techniques is crucial to ensure the efficient production of the compound on an industrial scale.
化学反应分析
Types of Reactions
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a fluorescent probe for biological imaging.
Medicine: It exhibits potential as an anti-cancer agent, with studies indicating its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one: Lacks the chlorine atom at the 8th position.
1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one: Contains a methyl group at the 1st position instead of a chlorine atom at the 8th position.
Uniqueness
The presence of the chlorine atom at the 8th position in 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications.
属性
CAS 编号 |
204511-46-6 |
|---|---|
分子式 |
C16H10ClN3O |
分子量 |
295.72 g/mol |
IUPAC 名称 |
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-6-7-14-12(8-10)13-9-20(11-4-2-1-3-5-11)19-15(13)16(21)18-14/h1-9H,(H,18,21) |
InChI 键 |
FPPNVIGLHYPKSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C3C4=C(C=CC(=C4)Cl)NC(=O)C3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)




![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)

